2,3,5,7-Tetramethyloctane

Description

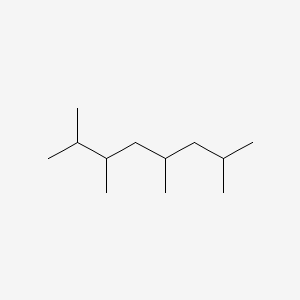

2,3,5,7-Tetramethyloctane is a branched alkane with the molecular formula C₁₂H₂₆, featuring four methyl groups attached to the octane backbone at positions 2, 3, 5, and 5. These compounds are prevalent in natural products, industrial applications, and biomedical research due to their volatility and stability .

Properties

CAS No. |

62199-32-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,3,5,7-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-9(2)7-11(5)8-12(6)10(3)4/h9-12H,7-8H2,1-6H3 |

InChI Key |

AIUMUUQTYGQPMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)CC(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Alkylation of Isoalkanes

A widely reported method involves the alkylation of isoalkanes with alkenes under acidic conditions. For example, isobutane may react with 2-pentene in the presence of sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) to form branched intermediates, which are subsequently functionalized with methyl groups.

Procedure :

- Combine isobutane (2 mol) and 2-pentene (1 mol) in a reactor cooled to 0–5°C.

- Introduce H₂SO₄ (98% concentration) as a catalyst.

- Stir the mixture at 500 rpm for 24 hours under nitrogen atmosphere.

- Quench the reaction with ice-cold water and extract the organic layer.

- Fractionally distill the crude product to isolate this compound.

Yield : 35–45% (varies with catalyst efficiency and temperature control).

Grignard Reaction-Based Assembly

An alternative approach employs Grignard reagents to construct the carbon skeleton stepwise. For instance, reacting methylmagnesium bromide (CH₃MgBr) with a ketone precursor, such as 3,5-dimethylhexan-2-one, yields the desired alkane after hydrolysis and reduction.

Procedure :

- Prepare 3,5-dimethylhexan-2-one by oxidizing 3,5-dimethylhex-2-ene with potassium permanganate (KMnO₄).

- Add CH₃MgBr (2 equivalents) to the ketone in dry tetrahydrofuran (THF) at −10°C.

- Reflux the mixture for 6 hours, then hydrolyze with ammonium chloride (NH₄Cl).

- Reduce the resulting alcohol with LiAlH₄ to obtain this compound.

Reductive Coupling of Ketones

Recent patents describe reductive coupling strategies using titanium-based catalysts. For example, 2,3,5-trimethylheptan-4-one undergoes pinacol coupling with low-valent titanium (TiCl₃/LiAlH₄) to form the octane backbone, followed by methylation.

Procedure :

- Dissolve 2,3,5-trimethylheptan-4-one (1 mol) in anhydrous diethyl ether.

- Add TiCl₃ (0.5 mol) and LiAlH₄ (2 mol) under argon.

- Stir at room temperature for 48 hours, then quench with HCl.

- Methylate the diol intermediate using methyl iodide (CH₃I) and sodium hydride (NaH).

- Purify via column chromatography (silica gel, hexane eluent).

Yield : 40–50% (optimization required for scale-up).

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures typically contain 5–7 isomers, necessitating advanced purification. High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile/water, 90:10) effectively resolves this compound from contaminants.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃) : δ 0.85–0.92 (m, 12H, CH₃), 1.10–1.30 (m, 10H, CH₂), 1.45–1.60 (m, 4H, CH).

- ¹³C NMR : δ 22.1 (CH₃), 29.8 (CH₂), 37.5 (CH).

Mass Spectrometry (MS) :

Infrared (IR) :

Applications in Industrial Contexts

Dye Synthesis

This compound serves as a hydrophobic scaffold in perylene dye synthesis, enhancing solubility in nonpolar matrices. Patents describe its use in formulating photostable pigments for OLEDs.

Hydrophobic Coatings

The compound’s branched structure contributes to moisture-resistant coatings for medical devices. When blended with carboxyalkyl polymers, it forms films with contact angles >110°, delaying aqueous degradation.

Chemical Reactions Analysis

Types of Reactions

2,3,5,7-Tetramethyloctane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler alkanes.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

Oxidation: Formation of 2,3,5,7-tetramethyloctanol, 2,3,5,7-tetramethyloctanone, or corresponding carboxylic acids.

Reduction: Formation of simpler alkanes such as 2,3,5,7-tetramethylheptane.

Substitution: Formation of halogenated derivatives like 2,3,5,7-tetramethyl-1-chlorooctane.

Scientific Research Applications

2,3,5,7-Tetramethyloctane has several applications in scientific research:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Biology: Studied for its role as a volatile organic compound in plant and microbial metabolism.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized as a solvent and intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2,3,5,7-Tetramethyloctane involves its interaction with molecular targets through hydrophobic interactions. The compound can penetrate lipid membranes, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

2,3,6,7-Tetramethyloctane

- Molecular Formula : C₁₂H₂₆

- Occurrence : Identified as a volatile component in Cirsium setidens Nakai (Korean thistle), with peak areas ranging from 204.57×10⁶ to 425.57×10⁶ depending on the SPME Arrow sorbent used .

- Functional Role : Contributes to the plant's aroma profile and is extracted efficiently using carbon-wide range/polydimethylsiloxane (CWR/PDMS) coatings .

- Analytical Data :

2,2,4,4-Tetramethyloctane

- Molecular Formula : C₁₂H₂₆

- CAS Number : 62183-79-3

- Occurrence : Dominant volatile alkane in Ophiocordyceps sinensis (a medicinal fungus) and oxidized infant nutrition packages .

- Key Properties :

- Applications : Used in gas chromatography as a reference compound due to its predictable retention behavior .

2,2,7,7-Tetramethyloctane

- Molecular Formula : C₁₂H₂₆

- CAS Number : 1071-31-4

- Occurrence : Detected in tea plant (Camellia sinensis) emissions, where its production is influenced by nitrogen fertilizer levels .

- Functional Role: Classified as a mono-aromatic hydrocarbon, contributing to the "green odor" profile of tea leaves .

- Structural Symmetry : The symmetric placement of methyl groups at positions 2 and 7 enhances its stability under UV exposure .

3,4,5,6-Tetramethyloctane

- Molecular Formula : C₁₂H₂₆

- Biomedical Relevance : Identified as a biomarker in exhaled breath of lung cancer patients, linked to lipid peroxidation during oxidative stress .

- Analytical Challenges : Low-intensity molecular ions in EI mass spectra complicate identification, requiring high-resolution techniques like TOFMS .

Data Tables

Table 1: Key Properties of Tetramethyloctane Isomers

Table 2: Volatility Comparison (SPME Arrow Extraction)

Research Findings and Contradictions

- Structural Impact on Volatility : Branched isomers like 2,2,4,4-tetramethyloctane exhibit lower volatility compared to linear alkanes due to increased molecular symmetry .

- Contradictions in Biomarker Roles: While 3,4,5,6-tetramethyloctane is linked to lung cancer , 2,2,4,4-tetramethyloctane is non-toxic and used in food-grade applications .

Q & A

Q. What are the established methods for synthesizing 2,3,5,7-Tetramethyloctane, and how can purity be optimized?

Synthesis typically involves catalytic alkylation or isomer-specific branching of octane precursors. For example, branched alkanes like 2,2,7,7-Tetramethyloctane are synthesized via acid-catalyzed alkylation of isoalkenes with methyl halides, followed by hydrogenation . To optimize purity, fractional distillation (using boiling point data, e.g., normal boiling point: ~180–200°C ) combined with gas chromatography-mass spectrometry (GC-MS) is recommended for isolating isomers and verifying structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s molecular structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve methyl branching patterns (e.g., distinct chemical shifts for 2,3,5,7-substituted methyl groups).

- GC-MS: Confirms molecular weight (170.33 g/mol ) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies C-H stretching modes in methyl groups (2850–2950 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy.

Q. What thermodynamic properties are critical for experimental design involving this compound?

Key properties include:

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

Quantum chemical calculations (e.g., density functional theory) model bond dissociation energies and steric effects from methyl branching. Services like CC-DPS use QSPR (Quantitative Structure-Property Relationship) to predict properties such as octanol-water partition coefficients (LogP) and vapor pressure . Molecular dynamics simulations further assess conformational stability in solvent environments.

Q. What metabolic pathways or environmental interactions are hypothesized for this compound?

- Biodegradation: Limited data exist, but branched alkanes generally resist microbial degradation due to steric hindrance. Aerobic degradation pathways (e.g., cytochrome P450 oxidation) may be inferred from studies on similar compounds .

- Environmental Fate: Volatilization is likely dominant (high vapor pressure), with minimal aqueous solubility. Soil adsorption studies require gas chromatography with flame ionization detection (GC-FID) to track mobility .

Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling points) across datasets?

- Cross-Validation: Compare data from authoritative sources like NIST and Cheméo . Discrepancies may arise from isomer impurities or measurement conditions.

- Experimental Replication: Use differential scanning calorimetry (DSC) for melting points and ebulliometry for boiling points under controlled conditions.

- Statistical Analysis: Apply principal component analysis (PCA) to cluster data from multiple studies, as done for volatile organic compounds in breath analysis .

Methodological Notes

- Synthesis Optimization: Catalytic systems (e.g., H₂SO₄ or AlCl₃) must be tailored to minimize side products like 2,2,7,7- or 2,3,6,7-isomers .

- Data Reliability: Avoid commercial vendors (e.g., Sigma-Aldrich ) for analytical data; prioritize peer-reviewed databases (NIST , Cheméo ).

- Safety Protocols: Use PPE (gloves, masks) and fume hoods due to potential inhalation hazards, as noted for structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.